7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrido-triazolo-pyrimidine core. Its structure includes a benzyl group at the 7-position and a methyl group at the 2-position, which influence its physicochemical properties and reactivity. Spectral characterization of related compounds confirms the presence of key functional groups (C=O, C=N, N-H) through IR absorption bands at 1640–1602 cm⁻¹ and 3416 cm⁻¹ .
Properties
IUPAC Name |
11-benzyl-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-18-16-17-9-13-14(21(16)19-11)7-8-20(15(13)22)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXLSSDFIWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) is preferred for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings in the compound enable nucleophilic substitutions at electron-deficient positions. Key observations include:
Reaction mechanisms involve deprotonation of acidic hydrogens adjacent to electron-withdrawing groups, followed by nucleophilic attack.
Oxidation and Reduction Pathways
The benzyl group and methyl substituent participate in redox reactions:
Oxidation
| Target Group | Reagents | Products | Yield |
|---|---|---|---|
| Benzyl CH₂ | KMnO₄, H₂O, 60°C | 7-Phenyl-2-methyl derivative (via C–O cleavage) | 68% |
| Methyl group | SeO₂, dioxane | 2-Formyl analog | Limited (<30%) due to steric hindrance |
Reduction
| Target Group | Reagents | Products |
|---|---|---|
| Pyridine ring | H₂ (1 atm), Pd/C | Partially saturated dihydro derivative |
| Nitro groups (if introduced) | SnCl₂/HCl | Corresponding amine |
Cycloaddition and Ring Expansion
The triazolo[1,5-a]pyrimidine system undergoes [3+2] cycloadditions:
| Reaction Partner | Conditions | Product Structure |
|---|---|---|
| Phenylacetylene | CuI, DIPEA, 120°C | Fused triazole-isoxazole hybrid |
| Azides | Click chemistry conditions | 1,2,3-Triazole-linked conjugates |
These reactions exploit the electron-deficient nature of the triazole ring .
Functional Group Interconversion
Key transformations of existing substituents:
Benzyl Group Modifications
-
Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid → Biaryl derivatives (85–92% yield)
-
Hydrolysis : Conc. HCl, 100°C → 7-Hydroxy analog (requires protective groups)
Methyl Group Reactions
-
Free Radical Halogenation : Cl₂, hv → 2-(Chloromethyl) derivative (low selectivity)
-
Oxidative Amination : NH₃, H₂O₂ → 2-Aminomethyl product
Metal Complexation
The nitrogen-rich structure forms coordination complexes:
| Metal Salt | Ligating Sites | Complex Stability (log β) |
|---|---|---|
| Cu(II) acetate | N2 (triazole), N4 (pyrimidine) | 8.2 ± 0.3 |
| PdCl₂ | N1 (pyridine), N3 (triazole) | Square-planar geometry confirmed by XRD |
These complexes show enhanced solubility in polar aprotic solvents.
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C):
| Time (h) | % Remaining | Major Degradation Products |
|---|---|---|
| 24 | 98.2 ± 0.5 | None detected |
| 168 | 92.1 ± 1.2 | Ring-opened amide (trace) |
Data indicates exceptional stability, supporting pharmaceutical applications .
Scientific Research Applications
Medicinal Chemistry
7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds with similar triazolo-pyrimidine structures exhibit cytotoxic effects on various cancer cell lines. For example:
- Case Study : A derivative of the compound was shown to inhibit the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway. This suggests potential applications in targeted cancer therapies.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
- Case Study : A study reported that modifications to the triazole ring enhanced its activity against Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents.
Neuropharmacology
The compound's structural features suggest potential neuroprotective properties. Preliminary studies have indicated that it may influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.
- Case Study : In animal models, administration of similar compounds resulted in improved cognitive function and reduced neuroinflammation, pointing to possible applications in Alzheimer's disease treatment.
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of this compound. Inflammatory pathways are critical targets for various diseases, including arthritis and cardiovascular disorders.
- Case Study : Experimental data revealed that derivatives can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases.
Summary Table of Applications
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer properties | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Development of new antibiotics | Effective against resistant bacterial strains |
| Neuropharmacology | Neuroprotective effects | Improves cognitive function in animal models |
| Anti-inflammatory Effects | Reduces inflammation | Inhibits pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 7-benzyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle and inducing apoptosis in cancer cells . In neuroprotection, it inhibits endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazolopyrimidine derivatives allows for targeted comparisons. Below is a detailed analysis of substituent effects, molecular properties, and research findings:
Structural and Molecular Comparisons
*Calculated based on analogous structures; †Estimated using fragment-based methods.
Physicochemical and Electrochemical Properties
- Electrochemical Behavior: Triazolopyrimidinones (e.g., S1-TP, S2-TP) exhibit oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl) on carbon graphite electrodes, influenced by electron-donating substituents like morpholinomethyl (S3-TP) . The target compound’s benzyl group may shift redox potentials due to its electron-rich nature.
- Solubility: Methoxyethyl () and morpholinomethyl () groups enhance aqueous solubility compared to the target compound’s benzyl group, which prioritizes lipid solubility .
- Thermal Stability : Methylsulfanyl () and trifluoromethoxy () substituents improve thermal stability via strong intermolecular interactions (e.g., S···π, CF₃ dipole interactions) .
Research Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) reduce electron density at the pyrimidine ring, altering reactivity in electrophilic substitutions .
- Bulky substituents (e.g., cyclopentyl in ) hinder π-stacking but improve binding to hydrophobic enzyme pockets .
Future Directions :
Q & A
Q. What are the common synthetic routes for preparing 7-benzyl-2-methylpyrido-triazolopyrimidinone derivatives?
The synthesis typically involves multi-component reactions. For example, a base structure can be formed by reacting aminothiazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in polar aprotic solvents like DMF. Cyclization steps under reflux conditions are critical for forming the triazolopyrimidine core. Post-synthetic modifications, such as benzylation at the 7-position, may require alkyl halides and base catalysts .
Example Protocol :
- Combine aminothiazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and benzaldehyde (0.01 mol) in DMF.
- Heat at 80–100°C for 10–12 minutes.
- Cool, precipitate with methanol, and recrystallize from ethanol (Yield: ~60–70%) .
Q. How is the structural identity of this compound validated?
Characterization relies on:
- Spectroscopy :
- IR : Peaks for C=N (1620–1630 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm heterocyclic rings.
- NMR : H NMR shows benzyl protons (~δ 4.5–5.5 ppm) and methyl groups (δ 2.1–2.5 ppm). C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for CHClNAl) confirm molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Q. What preliminary biological activities have been reported for related triazolopyrimidines?
Analogous compounds exhibit antimicrobial and anticancer potential. For instance, pyrazolo[1,5-a]pyrimidines show inhibitory effects against E. coli (MIC: 8–16 µg/mL) and S. aureus (MIC: 4–8 µg/mL) via membrane disruption or enzyme inhibition. Anticancer activity (IC: 10–50 µM) is linked to kinase or topoisomerase inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key factors include:
- Catalyst Selection : BMIM-PF6 ionic liquid enhances cyclization efficiency (yield increase: 15–20%) compared to traditional bases .
- Solvent Effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in selective precipitation .
- Temperature Control : Reflux (~80°C) accelerates ring formation but must avoid decomposition (>120°C) .
Case Study :
- Using BMIM-PF6, 2-amino-5-cyclopropyl-triazolopyrimidinone (19) achieved 67% yield vs. 52% without ionic liquid .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Structural Variations : Substituents at the 7-benzyl or 2-methyl positions alter steric/electronic profiles. For example, electron-withdrawing groups (e.g., -CF) enhance antimicrobial activity by 2–4× .
- Assay Conditions : Varying pH or serum content in cell cultures can modulate solubility and bioavailability. Standardized protocols (e.g., CLSI guidelines for MIC assays) reduce variability .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Quantum Chemical Parameters : HOMO-LUMO gaps and Fukui indices identify reactive sites for electrophilic/nucleophilic interactions. For example, C2-methyl groups lower HOMO energy (-6.2 eV), increasing stability .
- Molecular Docking : Simulations with bacterial FabH enzyme (PDB: 1HNJ) show triazolopyrimidines binding at the active site (binding energy: -9.5 kcal/mol) .
Q. What advanced analytical techniques address purity challenges in final products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
